molecular formula C7H6N4O7 B055538 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) CAS No. 115491-90-2

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Cat. No.: B055538
CAS No.: 115491-90-2
M. Wt: 258.15 g/mol
InChI Key: IOMAUIUYBQXXKP-UHFFFAOYSA-N
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Description

2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) is a chemical compound with the molecular formula C7H6N4O7 and a molecular weight of 258.15 g/mol . This compound is known for its unique structure, which includes two oxadiazolidine rings connected by a carbonyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) typically involves the reaction of 4-methyl-1,2,4-oxadiazolidine-3,5-dione with phosgene or other carbonylating agents . The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is often maintained at low to moderate levels to prevent decomposition of the reactants.

Industrial Production Methods

In industrial settings, the production of 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazolidine derivatives with additional oxygen functionalities, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) involves its ability to act as a carbonylating agent. The compound can introduce carbonyl groups into various substrates, facilitating the formation of carbamates, amides, and other carbonyl-containing compounds . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) include:

Uniqueness

What sets 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) apart from these similar compounds is its ability to introduce carbonyl groups into substrates, making it a valuable reagent in organic synthesis. Its dual oxadiazolidine rings provide unique reactivity and stability, which are advantageous in various chemical reactions .

Properties

IUPAC Name

4-methyl-2-(4-methyl-3,5-dioxo-1,2,4-oxadiazolidine-2-carbonyl)-1,2,4-oxadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O7/c1-8-3(12)10(17-6(8)15)5(14)11-4(13)9(2)7(16)18-11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMAUIUYBQXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(OC1=O)C(=O)N2C(=O)N(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343259
Record name 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115491-90-2
Record name 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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